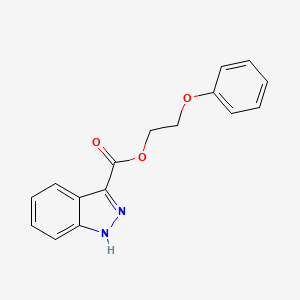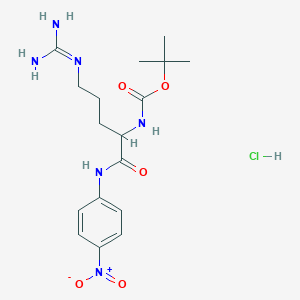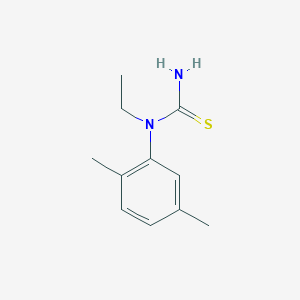![molecular formula C22H29NO2 B12517720 Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- CAS No. 756525-34-5](/img/structure/B12517720.png)
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is a complex organic compound that features a morpholine ring substituted with an ethyl group and a phenoxymethylphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols with α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of morpholine derivatives can involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a basic morpholine ring structure.
4-(3-(4-(Phenoxymethyl)phenyl)propyl)morpholine: A closely related compound with similar structural features.
Uniqueness
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
756525-34-5 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C22H29NO2/c1-2-21-17-23(15-16-24-21)14-6-7-19-10-12-20(13-11-19)18-25-22-8-4-3-5-9-22/h3-5,8-13,21H,2,6-7,14-18H2,1H3 |
InChI Key |
RRLSRCWBXFIFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)


![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)


![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)



